SMTP-7

Fibrinolysis Plasminogen modulation Thrombolysis

SMTP-7 (CAS 273379-50-9), also known as Stachybotrys microspora triprenyl phenol-7 or orniplabin, is a fungal-derived natural product belonging to the SMTP family of small molecules. It is characterized by a pseudosymmetric structure consisting of two staplabin core units bridged by an ornithine linker, with a molecular formula of C₅₁H₆₈N₂O₁₀ and a molecular weight of 869.1 g/mol.

Molecular Formula C51H68N2O10
Molecular Weight 869.1
CAS No. 273379-50-9
Cat. No. B610892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMTP-7
CAS273379-50-9
SynonymsSMTP-7;  SMTP 7;  SMTP7; 
Molecular FormulaC51H68N2O10
Molecular Weight869.1
Structural Identifiers
SMILESO=C(O)[C@@H](N(CC1=C2C=C(O)C3=C1O[C@@](C)(CC/C=C(C)/CC/C=C(C)/C)[C@@H](O)C3)C2=O)CCCN(CC4=C5C=C(O)C6=C4O[C@@](C)(CC/C=C(C)/CC/C=C(C)/C)[C@@H](O)C6)C5=O
InChIInChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50-,51-/m0/s1
InChIKeyCRNDCHORWGDFGR-PXTWCNKMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SMTP-7 Procurement Guide: Compound Overview and Baseline Characteristics (CAS 273379-50-9)


SMTP-7 (CAS 273379-50-9), also known as Stachybotrys microspora triprenyl phenol-7 or orniplabin, is a fungal-derived natural product belonging to the SMTP family of small molecules [1]. It is characterized by a pseudosymmetric structure consisting of two staplabin core units bridged by an ornithine linker, with a molecular formula of C₅₁H₆₈N₂O₁₀ and a molecular weight of 869.1 g/mol [1]. SMTP-7 functions as a dual-action plasminogen modulator and soluble epoxide hydrolase (sEH) inhibitor, enhancing fibrinolytic activity while exerting anti-inflammatory effects [2]. This compound is under investigation as a clinical candidate for thrombolytic therapy in acute ischemic stroke [3].

Why Generic Substitution Fails: Critical Differentiators of SMTP-7 in Thrombolytic Research


Within the SMTP family, structural variations in the N-linked side chain critically determine both plasminogen modulation and sEH inhibition activities [1]. Congeners lacking the ornithine bridge (e.g., staplabin) exhibit significantly reduced potency, while those with altered linkers (e.g., lysine-bridged SMTP-8) show divergent activity profiles [1]. Furthermore, even among recently synthesized SMTP analogs with comparable in vitro activity (e.g., SMTP-22, SMTP-43), only those possessing the full triad of plasminogen modulation, anti-inflammatory, and anti-oxidant functions demonstrate robust efficacy in embolic stroke models [2]. Generic substitution within the SMTP class is therefore not scientifically valid without direct comparative data across multiple functional dimensions.

SMTP-7 vs. Comparators: Quantitative Evidence for Scientific Selection


Potency Advantage of SMTP-7 Over Staplabin and Early SMTP Congeners in Plasminogen Activation

SMTP-7 enhances urokinase-catalyzed plasminogen activation at concentrations of 80–150 μM, producing a 2- to 12-fold increase in activity [1]. This potency is 2- to 10-fold higher than that of staplabin and previously isolated SMTP congeners, which require concentrations of 150–800 μM to achieve similar effects [1].

Fibrinolysis Plasminogen modulation Thrombolysis

In Vivo Clot Clearance Efficacy: SMTP-7 Compared to Untreated Control

In a rat pulmonary embolism model, SMTP-7 administered at 5 mg/kg enhanced the rate of clot clearance by approximately 3-fold in the absence of any exogenous plasminogen activator [1]. Additionally, in mice, intravenous injection of SMTP-7 at 5 and 10 mg/kg elevated plasma levels of plasmin-α₂-antiplasmin complex (an index of in vivo plasmin formation) by 1.5-fold [1].

Pulmonary embolism Thrombolysis In vivo efficacy

Reduced Cerebrovascular Inflammation: SMTP-7 vs. Recombinant t-PA

In a photochemically induced thrombotic middle cerebral artery occlusion (tMCAo) model in mice, both SMTP-7 and rt-PA (10 mg/kg) achieved thrombolytic reperfusion, but SMTP-7-treated mice exhibited significantly milder cerebrovascular inflammation [1]. This was evidenced by reduced leukocyte rolling and attachment to the vascular wall, weaker peroxynitrite reactions, and lower proinflammatory gene expression (IL-1β, TNF-α, ICAM-1, VCAM-1), resulting in a smaller infarct volume compared to rt-PA-treated mice [1].

Ischemic stroke Neuroinflammation Thrombolytic safety

Extended Therapeutic Time Window and Reduced Hemorrhagic Risk vs. t-PA

In a mouse embolic stroke model, SMTP-7 demonstrated a significantly longer therapeutic time window compared to t-PA, with minimal induction of hemorrhagic regions [1]. SMTP-7 (0.1, 1, 10 mg/kg) dose-dependently reduced infarction area, neurological score, and edema percentage [1]. In contrast, t-PA treatment increased the expression of inflammatory cytokine mRNAs (IL-1β, TNF-α, IL-6) 3 hours post-ischemia, whereas SMTP-7 did not [1].

Ischemic stroke Therapeutic window Hemorrhagic transformation

Hemostatic Safety Profile in Non-Human Primates

In normal monkeys, SMTP-7 administration did not affect general physiologic or hemostatic variables, including coagulation and platelet parameters [1]. This contrasts with t-PA, which is known to induce systemic fibrinolytic activation and increase bleeding risk [2].

Preclinical safety Hemostasis Non-human primate

Efficacy in Severe Embolic Stroke in Monkeys vs. t-PA

In a monkey model of severe embolic stroke, SMTP-7 treatment resulted in a 65% reduction in infarct size, a 37% reduction in edema, and a 55% reduction in clot size compared to saline control [1]. Crucially, SMTP-7 was effective under conditions where t-PA treatment tended to cause hemorrhagic infarct-associated premature death [1].

Embolic stroke Non-human primate Hemorrhagic transformation

Optimal Research and Industrial Applications for SMTP-7 (CAS 273379-50-9)


Investigating Plasminogen-Dependent Fibrinolysis Without Exogenous Activators

Utilize SMTP-7 in in vitro and in vivo models to study endogenous plasminogen activation and clot lysis. Its ability to enhance clot clearance ~3-fold in the absence of exogenous plasminogen activators [1] makes it an ideal tool for dissecting the intrinsic fibrinolytic pathway and evaluating the therapeutic potential of plasminogen modulation.

Evaluating Anti-Inflammatory Thrombolysis in Ischemic Stroke Models

Employ SMTP-7 in preclinical stroke models (e.g., rodent MCAo or embolic stroke) to assess the combined effects of thrombolysis and anti-inflammatory action. Its dual mechanism of sEH inhibition and plasminogen modulation [2] provides a unique pharmacological profile to study inflammation resolution alongside clot removal, contrasting with conventional agents like t-PA.

Assessing Hemorrhagic Safety in Thrombolytic Research

Incorporate SMTP-7 as a comparator in studies investigating the hemorrhagic risks of thrombolytic therapies. Given its favorable hemostatic profile in primates [3] and reduced hemorrhagic transformation in rodent models compared to t-PA [4], SMTP-7 serves as a benchmark for evaluating the bleeding liability of novel thrombolytic candidates.

Developing Next-Generation Thrombolytics via SMTP SAR Studies

Use SMTP-7 as a reference standard in structure-activity relationship (SAR) programs aimed at optimizing plasminogen modulators. The well-characterized impact of its ornithine bridge and N-linked side chain on both plasminogen activation and sEH inhibition [2] provides a validated chemical scaffold for rational drug design and medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMTP-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.